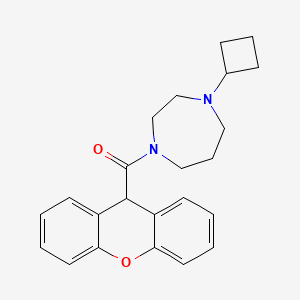

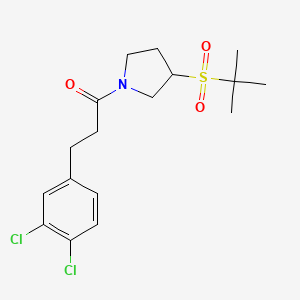

![molecular formula C10H14N4 B2477012 2-叔丁基-[1,2,4]三唑并[1,5-A]吡啶-6-胺 CAS No. 1512448-95-1](/img/structure/B2477012.png)

2-叔丁基-[1,2,4]三唑并[1,5-A]吡啶-6-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are a class of non-naturally occurring small molecules that have attracted the interest of researchers . This scaffold is present in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer compounds .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been a subject of research for many years. A common approach to constructing the [1,2,4]triazolo[1,5-a]pyrimidine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . Various oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI, have been used for this purpose .科学研究应用

心血管药物

1,2,4-三唑并[1,5-a]嘧啶类化合物在与2-叔丁基-[1,2,4]三唑并[1,5-A]吡啶-6-胺有化学关联的情况下,在心血管药物的开发中具有重要应用。这些化合物,特别是那些与吡咯、噻吩和吡啶等杂环系统融合的化合物,已显示出有希望的冠状血管扩张和降压活性。例如,8-叔丁基-7,8-二氢-5-甲基-6H-吡咯[3,2-e][1,2,4]三唑并[1,5-a]嘧啶表现出强效的冠状血管扩张活性,超过了曲匹多,并在降压活性上与磺胺醋酸胍齐效(Sato et al., 1980)。

合成方法

合成方法的进步使得1,2,4-三唑并[1,5-a]吡啶的高效构建成为可能。一种新颖的无金属合成方法利用苯基碘双(三氟乙酸酯)介导的分子内环化已经被开发出来。这种策略通过氧化N-N键形成促进了1,2,4-三唑并[1,5-a]吡啶骨架的构建,提供了高反应产率和更短的反应时间(Zheng et al., 2014)。

除草活性

包括带有各种磺胺基团的取代N-芳基[1,2,4]三唑并[1,5-a]吡啶化合物已被合成,并显示出在低施用率下对广谱植被具有优异的除草活性。这些发现表明在农业科学和植物生态系统管理中有潜在应用(Moran, 2003)。

抗增殖活性

在癌症研究中,某些氟化的1,2,4-三唑并[1,5-a]吡啶衍生物对乳腺、结肠和肺癌细胞系表现出显著的抗增殖活性。这种活性表明它们在肿瘤学中作为治疗剂的潜力,特定化合物对这些癌症类型表现出高效(Dolzhenko et al., 2008)。

化学结构分析

对这些化合物的化学结构和互变异构偏好的研究,包括它们的立体化学和分子间相互作用,对于它们的药物开发和应用至关重要。例如,对7-叔丁基-5-(4-甲氧基苯基)-4,7-二氢-1,2,4-三唑并[1,5-a]嘧啶的结构分析揭示了这些体系的平面性和稳定性的重要见解,这对于它们的生物活性至关重要(Desenko et al., 1993)。

未来方向

The [1,2,4]triazolo[1,5-a]pyrimidines, including potentially “2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine”, continue to be a subject of research due to their diverse biological activities . Future research may focus on developing new synthesis methods, exploring additional biological activities, and optimizing their properties for specific applications.

属性

IUPAC Name |

2-tert-butyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c1-10(2,3)9-12-8-5-4-7(11)6-14(8)13-9/h4-6H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNHBJPIPIRBKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN2C=C(C=CC2=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

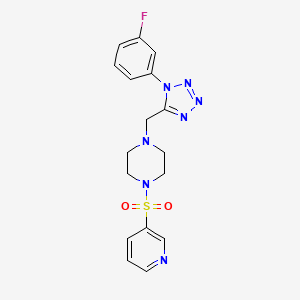

![(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B2476933.png)

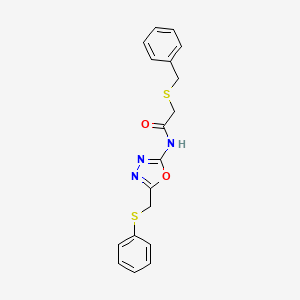

![N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2476939.png)

![Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester](/img/no-structure.png)

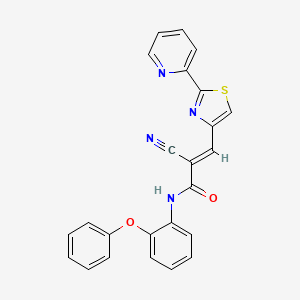

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476944.png)

![2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476945.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2476951.png)